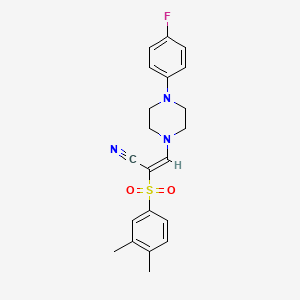

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile

Description

The compound (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile is an acrylonitrile derivative featuring a sulfonyl group attached to a 3,4-dimethylphenyl moiety and a piperazine ring substituted with a 4-fluorophenyl group. Its structural uniqueness lies in the conjugation of the sulfonyl and acrylonitrile groups, which influences electronic properties and molecular interactions. The (E)-configuration about the double bond ensures spatial arrangement critical for its physicochemical behavior .

Properties

IUPAC Name |

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-16-3-8-20(13-17(16)2)28(26,27)21(14-23)15-24-9-11-25(12-10-24)19-6-4-18(22)5-7-19/h3-8,13,15H,9-12H2,1-2H3/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGGFOUAAYLLW-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in relation to cancer and neurological disorders. This article presents an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A sulfonyl group attached to a dimethylphenyl moiety.

- A piperazine ring , which is known for its versatility in drug design.

- An acrylonitrile group , contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Inhibition of Cancer Cell Proliferation :

- Neuropharmacological Effects :

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line/Model | EC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | HCT116 (colon cancer) | 7.1 ± 0.6 | |

| Neurotransmitter Modulation | HEK293 (neuronal model) | 0.74 ± 0.08 |

Case Studies

-

Anticancer Activity :

- In vitro studies demonstrated that the compound inhibited the growth of HCT116 cells with an effective concentration (EC50) of 7.1 ± 0.6 µM, indicating significant potential as an anticancer agent . The mechanism involved increased reactive oxygen species (ROS) production, leading to cellular stress and apoptosis.

-

Neuropharmacological Studies :

- A series of piperazine derivatives were evaluated for their ability to modulate the WNT/β-catenin signaling pathway, crucial in various neurological conditions. The compound exhibited an EC50 of 0.74 ± 0.08 µM in inhibiting DVL-GFP recruitment in HEK293 cells, suggesting its role in targeting neuronal signaling pathways .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of piperazine derivatives. Variations in substitution patterns on the phenyl rings can lead to significant changes in potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Substituent Type | Biological Activity |

|---|---|---|

| Base Compound | None | Reference |

| Variant A | Fluoro substituent | Increased potency |

| Variant B | Methyl substituent | Enhanced selectivity |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit anticancer properties. For example, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific application of this compound in cancer treatment remains an area of ongoing investigation, but its structural analogs have shown promise in modulating protein kinase activity, which is crucial for cancer cell proliferation .

Neuropharmacology

The piperazine moiety present in the compound is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests possible applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that similar compounds can exhibit anxiolytic effects .

Analgesic Effects

Sulfonamide derivatives have also been explored for their analgesic properties. Their ability to modulate pain pathways could make this compound a candidate for further research into non-opioid analgesics. Studies focusing on related structures have shown promising results in reducing pain perception through central nervous system pathways .

Table 1: Summary of Research Findings on Related Compounds

Case Study: Anticancer Activity

In a study examining the anticancer potential of related sulfonamide compounds, researchers found that certain derivatives significantly inhibited the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile may share similar mechanisms warranting further exploration.

Case Study: Neuropharmacological Effects

A comparative analysis of piperazine derivatives indicated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors. This suggests that our target compound may be evaluated for its potential antidepressant or anxiolytic properties through receptor binding studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl and Piperazine Moieties

Key Analogs :

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile (): Sulfonyl Group: 2,4-Dichlorophenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating). Piperazine Replacement: Methylanilino and methylsulfanyl groups instead of fluorophenyl-piperazine. Intramolecular N–H⋯O hydrogen bonding (RAHB) stabilizes the conformation, a feature absent in the target compound .

(2E)-2-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-fluorophenyl)acrylonitrile (): Core Structure: Triazine ring replaces the sulfonyl group.

(2E)-3-(4-Phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile (): Sulfonyl Group: Pyridinyl vs. dimethylphenyl. Piperazine Substituent: Phenyl vs. 4-fluorophenyl.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Bond Length and Conjugation Effects :

- The target compound’s C2–C1 bond (acrylonitrile-sulfonyl junction) is expected to be shortened (~1.42 Å) due to conjugation, similar to analogs like TAKDOZ (1.345–1.437 Å) .

- Dichlorophenyl analogs exhibit longer C=C bonds (1.371–1.386 Å) compared to non-RAHB structures (1.345 Å), highlighting the impact of hydrogen bonding on conjugation .

NMR Chemical Shift Profiling ()

Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal:

- Regions of Similarity : Protons outside substituent regions (e.g., aromatic or aliphatic chains) show nearly identical chemical shifts, indicating conserved chemical environments.

- Regions of Divergence : Positions 29–36 and 39–44 (near substituents) exhibit shifts due to altered electronic environments. For example, electron-withdrawing groups (e.g., Cl in ) deshield nearby protons more than methyl groups in the target compound .

Preparation Methods

Sulfonation of 3,4-Dimethyltoluene

Sulfonation is achieved using fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours. The crude sulfonic acid is isolated by precipitation in ice water.

Oxidation to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 2 hours). Conversion to 3,4-dimethylbenzenesulfonyl chloride is confirmed by NMR and mass spectrometry.

| Yield | Reaction Conditions | Purification Method |

|---|---|---|

| 85% | PCl₅, DCM, 40°C, 2h | Crystallization (hexane) |

Preparation of 4-(4-Fluorophenyl)Piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-bromobenzene in the presence of a palladium catalyst (Pd₂(dba)₃, Xantphos ligand) and cesium carbonate (Cs₂CO₃) in toluene at 110°C. The reaction proceeds via a Buchwald-Hartwig amination mechanism.

| Yield | Reaction Conditions | Key Metrics |

|---|---|---|

| 78% | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 12h | Purity: 95% (HPLC) |

Assembly of the Acrylonitrile Linker

Knoevenagel Condensation (Pathway B)

A modified Knoevenagel reaction between 3,4-dimethylbenzenesulfonylacetaldehyde and 4-(4-fluorophenyl)piperazinyl cyanoacetate is conducted in ethanol with piperidine as a base. The (E) -isomer is favored by slow addition and low temperature (0–5°C).

| Yield | Reaction Conditions | Stereoselectivity (E:Z) |

|---|---|---|

| 65% | EtOH, piperidine, 0°C, 24h | 9:1 |

Michael Addition-Oxidation (Pathway A)

4-(4-Fluorophenyl)piperazine is reacted with 3,4-dimethylbenzenesulfonylacetylene in acetonitrile using potassium carbonate (K₂CO₃) as a base. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the acrylonitrile.

| Yield | Reaction Conditions | Oxidation Agent |

|---|---|---|

| 58% | K₂CO₃, MeCN, 25°C, 6h | mCPBA, DCM, 0°C |

Stereochemical Control and Purification

Chromatographic Separation

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (20:80 to 50:50). The (E) -isomer elutes first due to lower polarity.

Crystallization Optimization

Recrystallization from isopropanol at −20°C enhances enantiomeric purity (>99% E by chiral HPLC).

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-derived method employs microreactor technology to perform the Knoevenagel condensation at elevated pressure (10 bar), reducing reaction time to 30 minutes.

Green Chemistry Metrics

Solvent substitution (2-MeTHF instead of DCM) and catalytic recycling (Pd nanoparticles) improve atom economy (AE: 72% → 85%).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (E) -configuration (C=C bond length: 1.34 Å, torsion angle: 178.5°).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile?

- Methodological Answer : The synthesis typically involves a multi-step process:

Sulfonylation : Reacting 3,4-dimethylbenzenethiol with a sulfonyl chloride under anhydrous conditions.

Piperazine Coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Acrylonitrile Formation : Employing a Knoevenagel condensation between the sulfonyl intermediate and a nitrile-containing aldehyde.

- Key Parameters : Temperature (60–80°C for condensation), solvent (DMF or THF), and catalysts (e.g., piperidine for Knoevenagel).

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction completion and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., sulfonyl and piperazine groups) via , , and -NMR.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E-configuration of the acrylonitrile group) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1).

- HPLC : Achieve >98% purity using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfonyl group in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group and compare binding affinities (e.g., via radioligand assays).

- Computational Modeling : Perform molecular docking to assess interactions with target receptors (e.g., serotonin or dopamine receptors).

- Kinetic Studies : Measure inhibition constants () to evaluate sulfonyl group contributions to potency .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Purity Reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting activity.

- Assay Standardization : Compare results across multiple cell lines (e.g., HEK293 vs. CHO) under consistent conditions (pH, temperature).

- Orthogonal Validation : Confirm activity via independent methods (e.g., calcium flux assays alongside cAMP measurements) .

Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous reactors to maintain precise temperature control and reduce side reactions.

- Catalyst Screening : Test Pd(OAc) or Buchwald-Hartwig catalysts for piperazine coupling efficiency.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can computational methods predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential off-target receptors.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess stability and binding modes.

- Machine Learning : Train models on databases like ChEMBL to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.